N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide, also known as PF-06463922, is a small molecule inhibitor of the protein kinase called casein kinase 1 epsilon (CK1ε). It has been developed for scientific research purposes in the field of cancer biology and circadian rhythm studies.
Mechanism of Action
Target of Action
The primary targets of the compound N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it will be possible to map out the biochemical pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action are dependent on its mode of action and the biochemical pathways it affects. Without specific information on these aspects, it is difficult to describe the exact results of the compound’s action .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide for lab experiments is its high potency and selectivity for CK1ε, which allows for specific targeting of this protein kinase. However, one limitation is that it may not be suitable for all types of cancer or circadian rhythm studies, as its effects may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the use of N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide in scientific research. One potential application is in combination therapy with other cancer drugs to enhance their efficacy and reduce drug resistance. Another direction is in the development of new circadian rhythm therapies for sleep disorders and other related conditions. Additionally, further studies are needed to elucidate the precise mechanisms of N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide action and its potential side effects.
Synthesis Methods
The synthesis method of N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide involves a multistep process that starts with the reaction of 3-chloropyridine-2-carboxylic acid with piperidine to form 3-chloropyridin-2-ylpiperidine. This intermediate is then reacted with 4-(aminosulfonyl)phenylacetic acid to form the final product, N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide.
Scientific Research Applications
N-(4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)acetamide has been extensively studied as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. It has also been investigated for its role in regulating circadian rhythms and sleep-wake cycles.
properties
IUPAC Name |
N-[4-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c1-13(23)21-14-4-6-16(7-5-14)27(24,25)22-11-8-15(9-12-22)26-18-17(19)3-2-10-20-18/h2-7,10,15H,8-9,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEWUMLHSAZQFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.